molecular formula C18H20N4O4S B2415586 3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide CAS No. 933214-55-2

3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B2415586
CAS No.: 933214-55-2
M. Wt: 388.44
InChI Key: CZUTXRNVTZOCFT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-4-10-25-17-9-8-16(19-20-17)14-6-5-7-15(11-14)22-27(23,24)18-12(2)21-26-13(18)3/h5-9,11,22H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUTXRNVTZOCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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